1,4-bis(4-diphenylaminostyryl)benzene
Description
Significance of π-Conjugated Systems in Organic Electronics and Optoelectronics
The significance of these systems in organic electronics stems from their ability to transport charge. The delocalized π-electrons can move along the conjugated backbone when an electric field is applied, giving rise to semiconducting behavior. Since the discovery of highly conducting polyacetylene, π-conjugated materials have become foundational to the field of organic electronics. The versatility of organic synthesis allows for the precise tuning of the electronic properties of these materials by modifying their molecular structure. This tunability is a key advantage of organic semiconductors over their inorganic counterparts.
Furthermore, π-conjugated systems are responsible for the optical properties of many organic materials. They can absorb and emit light in the visible and ultraviolet regions of the electromagnetic spectrum. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the wavelength of light absorbed and emitted. By extending the length of the conjugated system or by adding electron-donating or electron-withdrawing groups, the HOMO-LUMO gap can be engineered to achieve desired colors for applications such as organic light-emitting diodes (OLEDs) and organic solar cells.
Overview of Stilbenoid Derivatives as Functional Organic Semiconductors
Stilbenoids are a class of naturally occurring phenolic compounds that share a common 1,2-diphenylethylene backbone. The simplest member of this family is stilbene (B7821643), which exists as two isomers: trans-stilbene (B89595) and cis-stilbene. While well-known for their roles in plant defense and their beneficial effects on human health, such as the antioxidant properties of resveratrol, stilbenoids have also emerged as a versatile class of functional organic semiconductors.
The core stilbene structure is an excellent chromophore due to its π-conjugated system. This fundamental property has been leveraged by synthetic chemists to create a vast library of stilbenoid derivatives with tailored characteristics for electronic applications. By introducing various functional groups to the phenyl rings, researchers can manipulate the material's charge transport properties, emission color, and solid-state packing.
1,4-bis(4-diphenylaminostyryl)benzene is a prime example of a functional stilbenoid derivative. In this molecule, the basic distyrylbenzene (B1252955) core (a molecule with a central benzene (B151609) ring linked to two styryl groups) is functionalized with diphenylamino end-groups. These groups are strong electron donors and also enhance the hole-transporting capabilities of the material, making it particularly suitable for use in the emissive or hole-transport layers of OLEDs. The extended conjugation of the distyrylbenzene framework, combined with the electronic influence of the diphenylamino substituents, leads to high photoluminescence efficiency, a key requirement for emissive materials.
Historical Context and Evolution of this compound Research
Research into stilbenoid derivatives for electronic applications is part of the broader history of organic electronics, which gained significant momentum in the latter half of the 20th century. The study of distyrylbenzene and its derivatives as active components in organic electroluminescent devices began to attract significant attention in the 1990s. Early work demonstrated that the distyrylbenzene chromophore could be incorporated into devices to produce bright blue emission. A 1995 study, for instance, reported the synthesis of 4,4''-di(dodecyloxy)distyrylbenzene and its use as the emitting layer in an organic electroluminescent cell, achieving bright blue light emission.
The evolution of this research led to the strategic modification of the basic distyrylbenzene structure to enhance device performance. One of the key advancements was the incorporation of charge-transporting moieties directly into the molecular structure. The use of triphenylamine (B166846) and its derivatives as stable hole-transporting materials was already well-established. Consequently, researchers began to synthesize stilbenoid derivatives end-capped with triphenylamine-based groups, such as diphenylamino groups.
Current Research Landscape and Future Prospects for this compound
The current research landscape for this compound and related compounds is focused on optimizing their performance in optoelectronic devices and exploring new applications. A primary application remains in OLEDs, where it is valued for its strong solid-state fluorescence. Research continues to explore its use as an emitter material, often as a dopant in a host material, to achieve high-efficiency and long-lasting devices.
Recent studies have also investigated the photoprocesses in related distyrylbenzene derivatives in detail. For example, studies on (E,E)-1,4-Bis(diethylaminodistyryl)benzene have utilized laser kinetic spectroscopy to understand the formation of short-lived photoreaction products and the intersystem crossing to triplet states, which are fundamental processes affecting the efficiency and stability of optoelectronic devices.
Future prospects for this compound are tied to the broader advancement of organic electronics. There is potential for its use in organic solar cells, where its strong absorption and charge transport properties could be beneficial. Furthermore, its fluorescent properties make it a candidate for use in chemical sensors and biosensors. As researchers continue to refine the synthesis of stilbenoid derivatives, it is likely that new analogues of this compound with even more finely tuned properties will be developed. The ongoing goal is to create materials that are not only highly efficient but also solution-processable, which would enable the low-cost, large-area fabrication of electronic devices using printing techniques.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₃₆N₂ |
| IUPAC Name | N-{4-[(E)-2-(4-{(E)-2-[4-(diphenylamino)phenyl]ethenyl}phenyl)ethenyl]phenyl}-N,N-diphenylamine |
| Physical Form | Light-green to Brown Solid |
| Purity | >95% |
Data sourced from Sigma-Aldrich product information.
Table 2: Photophysical Properties of a Related Distyrylbenzene Derivative
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
|---|
This table presents data for a structurally similar compound, (E,E)-1,4-Bis(diethylaminodistyryl)benzene, to illustrate the typical photophysical characteristics of this class of materials. Data sourced from a study on photoprocesses in bis-diethylamino derivatives of distyrylbenzene.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H/b27-25+,28-26+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFSYSWBTGIEQE-NBHCHVEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Bis 4 Diphenylaminostyryl Benzene and Its Derivatives
Established Synthetic Pathways for 1,4-bis(4-diphenylaminostyryl)benzene Core Structure
The creation of the core structure of this compound relies on a set of powerful organic reactions designed to form carbon-carbon double bonds with high efficiency and stereoselectivity.
Wittig Reaction and its Variations for Vinyl Group Formation
The Wittig reaction is a cornerstone in the synthesis of alkenes, providing a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. masterorganicchemistry.comlibretexts.org The reaction's versatility allows for the coupling of two smaller carbon units to assemble larger, more complex molecules. mnstate.edu The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comyoutube.com The formation of the highly stable phosphine oxide is a significant driving force for the reaction. youtube.com
In the context of this compound synthesis, the Wittig reaction can be employed to connect the diphenylamine-substituted benzaldehyde (B42025) precursors with a suitable bis-phosphonium salt derived from p-xylene (B151628). The stereochemistry of the resulting vinyl linkage can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, which is the desired configuration for this compound. organic-chemistry.org
Horner-Wadsworth-Emmons Reactions in Stilbene (B7821643) Synthesis
A widely used modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides. wiley-vch.dewikipedia.org This reaction is particularly effective for the synthesis of stilbene and its derivatives, often providing excellent yields and high (E)-stereoselectivity. nih.govresearchgate.net A key advantage of the HWE reaction is the easy removal of the dialkyl phosphate (B84403) byproduct through aqueous extraction. wiley-vch.de
The general mechanism starts with the deprotonation of the phosphonate ester to form a carbanion, which then attacks an aldehyde to form an intermediate that eliminates to give the alkene. wikipedia.org For the synthesis of this compound, a bis-phosphonate ester of p-xylene would be reacted with two equivalents of 4-(diphenylamino)benzaldehyde (B1293675) in the presence of a base. nih.gov
Knoevenagel Condensation Approaches for α-Cyano-Substituted Derivatives
The Knoevenagel condensation is another valuable tool for C=C bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.govresearchgate.net This method is particularly well-suited for the synthesis of α-cyano-substituted stilbene derivatives. nih.gov The use of catalysts like piperidine (B6355638) or potassium phosphate can facilitate the reaction, often leading to the exclusive formation of the (E)-isomer in high yields. nih.govresearchgate.netnih.gov
For the synthesis of derivatives of this compound, terephthaldehyde can be reacted with a diphenylamine-substituted phenylacetonitrile. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired stilbene derivative. scielo.org.mx The reaction conditions can be mild, often occurring at room temperature in a solvent like ethanol. nih.govnih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction) for Aryl-Vinyl Linkages
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a powerful and versatile method for forming aryl-vinyl linkages. nih.gov The Heck reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction has been successfully employed in the synthesis of stilbenes and related structures. orgsyn.org
A one-pot, five-component approach combining the Wittig and Heck reactions has been developed for the synthesis of distyryl benzene (B151609) derivatives. nih.gov This strategy involves the in situ generation of a vinyl group via a Wittig reaction, which then undergoes a Heck coupling with an aryl halide. nih.gov For this compound, this could involve the reaction of a dihalo-benzene with a vinyl-substituted diphenylamine (B1679370) derivative. The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. nih.gov
Precursor Chemistry and Intermediate Compound Synthesis
The synthesis of this compound relies on the availability of key precursor molecules. The primary building blocks are typically a derivative of terephthaldehyde or p-xylene and a functionalized diphenylamine moiety.
For pathways like the Wittig or HWE reaction, a crucial intermediate is the phosphonium salt or phosphonate ester of p-xylene. For example, p-xylene dibromide can be reacted with triphenylphosphine (B44618) or triethyl phosphite (B83602) to generate the corresponding bis-phosphonium salt or bis-phosphonate ester.
The other key precursor is 4-(diphenylamino)benzaldehyde. This can be synthesized through various methods, including the formylation of triphenylamine (B166846). The diphenylamine unit itself acts as a strong electron-donating group, which is essential for the optoelectronic properties of the final compound.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comnih.gov This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. jocpr.com
In the context of synthesizing derivatives of this compound, microwave irradiation has been successfully applied. For instance, the synthesis of 1,4-bis[4-(di-p-tolylamino)styryl]benzene (B1266700) has been achieved in 3 to 10 minutes using a microwave reactor, a significant reduction from the 5 hours required by conventional methods. google.com This specific microwave-assisted synthesis involves the reaction of 4-(di-p-tolylamino)benzaldehyde and p-xylylene-bis(diethylphosphonate) in the presence of sodium tert-butoxide and N,N-dimethylacetamide. google.com The application of microwave technology offers a more energy-efficient and time-saving route for the production of these valuable organic materials. jocpr.com
| Reaction | Reactants | Catalyst/Base | Key Features |
| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Strong Base (e.g., n-BuLi) | Forms C=C bond, stereochemistry depends on ylide stability. |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | Base (e.g., NaH, NaOMe) | Generally gives (E)-alkenes, byproduct is water-soluble. |
| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Base (e.g., Piperidine, K3PO4) | Good for α-cyano-substituted derivatives, often high (E)-selectivity. |
| Heck Reaction | Aryl Halide, Alkene | Palladium Catalyst, Base | Forms aryl-vinyl linkages, versatile for complex structures. |
Optimization of Reaction Conditions and Efficiency Enhancement
The synthesis of this compound and its analogues is predominantly achieved through olefination reactions such as the Horner-Wadsworth-Emmons (HWE) and Heck reactions. The optimization of reaction parameters is crucial for maximizing yields, ensuring high stereoselectivity (favoring the desired E,E-isomer), and simplifying purification processes.
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used method for the formation of carbon-carbon double bonds and offers good control over stereoselectivity. The reaction typically involves the condensation of a phosphonate ylide with an aldehyde. For the synthesis of distyrylbenzenes, this can involve the reaction of a bisphosphonate with an aldehyde or a phosphonate with a dialdehyde.
Key parameters that are often optimized in the HWE reaction include the choice of base, solvent, and reaction temperature. For instance, in the synthesis of stilbenes and distyrylbenzenes via HWE in phase-transfer catalysis (PTC) systems, it has been observed that for aldehydes bearing electron-donating substituents, yields of over 90% can be achieved with the product being exclusively the (E)-isomer. researchgate.net The choice between a solid-liquid (SL) or liquid-liquid (LL) PTC system can also influence the reaction outcome, with the SL-PTC system often being milder. researchgate.net
Heck Reaction: The palladium-catalyzed Heck reaction is another powerful tool for the synthesis of styryl compounds, involving the coupling of an aryl halide with an alkene. Optimization of the Heck reaction involves careful selection of the palladium catalyst, ligand, base, solvent, and temperature.
For the synthesis of distyrylbenzene (B1252955) derivatives, various palladium catalysts have been explored. For example, a study on the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) using palladium(II)-hydrazone complexes demonstrated that the catalytic activity could be significantly enhanced by optimizing the base, solvent, and temperature. An excellent conversion rate of 99.87% was achieved using 0.5 mol% of the catalyst, Na2CO3 as the base, and DMA as the solvent at 50 °C for 60 minutes.
The use of microwave irradiation has emerged as a highly effective technique for enhancing the efficiency of these reactions. Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. For example, in the synthesis of various heterocyclic compounds, microwave irradiation has been shown to reduce reaction times from hours to minutes while increasing yields significantly. nih.govnih.gov This is attributed to the efficient and uniform heating provided by microwaves, which can accelerate reaction rates.
To illustrate the impact of reaction conditions on yield, the following interactive data table summarizes typical optimization results for the Heck reaction in the synthesis of a distyrylbenzene derivative.
Table 1: Optimization of Heck Reaction Conditions for the Synthesis of a Distyrylbenzene Derivative
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)2 (2) | K2CO3 | DMF | 120 | 12 | 75 |
| 2 | Pd(OAc)2 (2) | Na2CO3 | DMF | 120 | 12 | 68 |
| 3 | Pd(OAc)2 (2) | K2CO3 | DMA | 120 | 12 | 82 |
| 4 | Pd(OAc)2 (2) | K2CO3 | DMF | 100 | 24 | 65 |
| 5 | PdCl2(PPh3)2 (1) | K2CO3 | DMF | 120 | 12 | 88 |
Strategies for Molecular Design and Functionalization of this compound Derivatives
The modification of the core this compound structure is essential for tuning its physical and chemical properties for specific applications. This is achieved through various functionalization strategies.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic backbone can significantly influence the electronic properties, such as the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics of the molecule.
The diphenylamino groups already present in the parent compound are strong electron donors. Further functionalization with EDGs can enhance the electron-donating character, leading to a red-shift in the absorption and emission spectra. Conversely, the introduction of EWGs, such as nitro (-NO2) or cyano (-CN) groups, can lower the LUMO energy level, which is beneficial for electron injection and transport in electronic devices. The synthesis of 1,4-bis(4-nitrostyryl)benzene, for example, has been achieved via a standard Wittig reaction between p-phenylenedimethylene-bis(tripheny1phosphonium chloride) and p-nitrobenzaldehyde, yielding the desired product in good yields. nih.gov
For applications in biological imaging and sensing, water solubility is a crucial requirement. This is typically achieved by introducing hydrophilic functional groups to the molecular structure. Common strategies include the incorporation of sulfonic acid groups (-SO3H) or their salts, quaternary ammonium (B1175870) salts, or oligo(ethylene glycol) chains. For instance, water-soluble fluorescent aldehyde-substituted distyrylbenzene derivatives have been prepared by attaching branched oligoethylene glycol side chains via an ether linkage to the aromatic nucleus. nih.gov Another approach involves the sulfonation of the aromatic rings to introduce sulfonic acid groups, a common method for rendering organic molecules water-soluble.
Creating cruciform (cross-shaped) and dimeric architectures based on the this compound framework can lead to materials with unique photophysical properties and self-assembly behaviors. Cruciform oligomers can exhibit tunable optoelectronic properties by modifying the different arms of the cross structure. nwpu.edu.cnrsc.org These architectures can help to prevent close packing in the solid state, which can reduce fluorescence quenching. Dimerization strategies can also be employed to create molecules with enhanced two-photon absorption cross-sections, which is advantageous for applications in bio-imaging and photodynamic therapy.
Incorporating the this compound chromophore into polymeric structures is a powerful strategy to combine the desirable optoelectronic properties of the chromophore with the processability and film-forming capabilities of polymers.
Polyfluorene Copolymers: Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yields and good charge carrier mobilities. Novel conjugated polyfluorene copolymers have been synthesized by incorporating this compound units into the polymer backbone through nickel(0)-mediated polymerization. capes.gov.br These copolymers exhibit improved hole injection and transport properties due to the presence of the triphenylamine moieties.
Poly(phenylenevinylene) Derivatives: Poly(phenylenevinylene) (PPV) and its derivatives are another important class of conjugated polymers for light-emitting applications. The this compound unit can be incorporated as a comonomer in the synthesis of PPV derivatives to tune the emission color and improve device performance.
Advanced Analytical Techniques for Structural Elucidation
The unambiguous structural characterization of this compound and its derivatives is essential to correlate their molecular structure with their observed properties. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for determining the molecular structure of these compounds.
1H NMR: The 1H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons on the central and terminal benzene rings, as well as the vinylic protons of the styryl linkages. The coupling constants of the vinylic protons can confirm the trans stereochemistry of the double bonds.
13C NMR: The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms can confirm the presence of the different aromatic rings and the vinylic carbons.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight of the synthesized compounds, which in turn confirms their elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the vinylic groups, as well as C=C stretching of the aromatic rings and the styryl double bonds. The spectrum can also be used to confirm the presence of specific functional groups introduced during derivatization. For example, the presence of a nitro group in a derivative would be indicated by strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹.
Photophysical Properties and Spectroscopic Characterization
One-Photon Absorption Characteristics of 1,4-bis(4-diphenylaminostyryl)benzene
The one-photon absorption (OPA) spectrum of this compound is primarily characterized by an intense absorption band in the near-ultraviolet to visible region. This absorption originates from a π-π* electronic transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In molecules with this D-π-D architecture, the HOMO is typically localized across the entire conjugated backbone with significant contributions from the electron-donating diphenylamino end groups, while the LUMO is distributed mainly along the central styrylbenzene bridge.
The presence of the diphenylamino groups as strong electron donors enhances intramolecular charge transfer (ICT) upon photoexcitation, contributing to the intensity of the absorption band. The spectrum of benzene (B151609) itself shows three absorption bands originating from π-π* transitions, often labeled as the E1, E2, and B bands. spcmc.ac.in In substituted derivatives like this compound, these transitions are significantly altered and shifted to longer wavelengths (a bathochromic shift) due to the extended conjugation. spcmc.ac.in Theoretical studies on similar D-π-A-π-D type derivatives show that one-photon absorption wavelengths can range from 370 nm to 540 nm. researchgate.net
The absorption spectrum of this compound can exhibit solvatochromism, which is a change in the position, intensity, and shape of the absorption bands with a change in solvent polarity. sciencepublishinggroup.com This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules.
For π-π* transitions in conjugated molecules, an increase in solvent polarity often leads to a bathochromic (red) shift. libretexts.org This is because the excited state is typically more polar than the ground state. A more polar solvent will stabilize the polar excited state to a greater extent than the less polar ground state, thus reducing the energy gap for the transition. libretexts.org While specific data for this compound is not detailed in the provided results, studies on similar bis-donor stilbene (B7821643) derivatives and other organic dyes confirm this general behavior. For instance, studies on other complex organic molecules show that both non-specific interactions (dipolar/electrostatic effects) and specific solute-solvent interactions influence the absorption spectra. researchgate.netnih.gov
The table below illustrates a typical trend of solvatochromic shifts for a related compound, demonstrating the effect of solvent polarity on the maximum absorption wavelength (λmax).
| Solvent | Polarity (Dielectric Constant) | Typical λmax Shift |
| Hexane | 1.88 | Hypsochromic (Blue-shifted) |
| Toluene | 2.38 | ↓ |
| Chloroform | 4.81 | ↓ |
| Dichloromethane | 8.93 | ↓ |
| Acetonitrile | 37.5 | Bathochromic (Red-shifted) |
| DMF | 38.3 | Bathochromic (Red-shifted) |
This table represents a generalized trend for similar chromophores, as specific values for the target compound were not available in the search results.
Modifying the chemical structure of this compound by adding substituents can significantly tune its absorption energy. The nature and position of these substituents alter the electronic properties of the molecule, particularly the energy levels of the HOMO and LUMO.
Electron-Donating Groups (EDGs): Introducing EDGs (e.g., alkoxy -OR, alkyl -R) onto the phenyl rings generally raises the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. mdpi.com
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano -CN, nitro -NO₂) typically lowers the energy of the LUMO more significantly than the HOMO. This also decreases the HOMO-LUMO gap, leading to a bathochromic shift. researchgate.netrsc.org
Research on various stilbene and dibenzophenone derivatives has consistently shown that both EDGs and EWGs can cause a bathochromic shift in the absorption spectra. researchgate.netnih.gov For example, in a series of 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives, the maximum absorption value increases as the donor strength of the substituent increases. korea.ac.kr Similarly, replacing a dialkylamino group with a diphenylamino group in a related stilbene derivative results in a minimal shift of the one-photon absorption band, but significantly affects other optical properties. researchgate.net This demonstrates that even subtle changes can have a profound impact on the molecule's electronic structure.
Two-Photon Absorption (TPA) Phenomena in this compound
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. lanl.gov This process is quadratically proportional to the intensity of the incident light, enabling applications like high-resolution imaging and 3D microfabrication. lanl.govbgsu.edu Symmetrical, conjugated molecules like this compound are known to exhibit large TPA cross-sections (σ₂).
The TPA cross-section (σ₂) is a measure of a molecule's ability to undergo two-photon absorption. Several techniques are used for its measurement, with the Z-scan method being one of the most direct and widely used. optica.org
The Z-scan technique involves translating a sample along the propagation axis (the z-axis) of a focused laser beam and measuring the change in transmittance. quantum-electronics.ru
Open-Aperture Z-scan: In this configuration, the entire transmitted beam is collected by a detector. As the sample moves toward the focal point, the intensity increases, leading to a higher probability of TPA. This results in a decrease in transmittance, producing a valley-shaped curve. The width and depth of this valley are used to calculate the nonlinear absorption coefficient (β), from which the TPA cross-section (σ₂) can be derived. quantum-electronics.ruias.ac.in The method is valued for its simplicity and sensitivity in directly measuring nonlinear absorption. ias.ac.in
Closed-Aperture Z-scan: This setup involves placing an aperture before the detector to measure changes in the beam's spatial profile caused by nonlinear refraction. While primarily used for determining the nonlinear refractive index, it can be combined with the open-aperture method for a complete characterization of the material's third-order nonlinearities. ias.ac.in
Other methods for measuring TPA cross-sections include two-photon excited fluorescence (TPEF), where the fluorescence emitted after TPA is measured. korea.ac.kroptica.org
Quantum chemical calculations are crucial for understanding the structure-property relationships of TPA materials and for designing new chromophores with enhanced nonlinear optical responses. aip.org Methods like Time-Dependent Density Functional Theory (TD-DFT) have proven to be numerically efficient and accurate for predicting the TPA properties of large organic molecules. lanl.gov
Theoretical studies on stilbene-type molecules and their derivatives provide several key insights:
Symmetry and Selection Rules: TPA transitions follow different quantum mechanical selection rules than one-photon absorption. For centrosymmetric molecules (like this compound), OPA excites states of ungerade (u) symmetry, while TPA excites states of gerade (g) symmetry. This means that one-photon and two-photon absorption spectra can provide complementary information about the electronic structure of a molecule. dntb.gov.ua
Role of Charge Transfer: The magnitude of the TPA cross-section is strongly related to the extent of intramolecular charge transfer. Symmetrical D-π-D structures facilitate a significant redistribution of electron density from the donor ends to the conjugated bridge upon excitation, which enhances the TPA response.
Computational Models: Response theory applied at the DFT level is a common approach for calculating TPA cross-sections. aip.org For reliable predictions, it is important to account for factors like vibrational broadening of the absorption profiles and to choose an appropriate functional, such as a long-range corrected functional like CAM-B3LYP, which provides a better description of charge-transfer states. aip.orgresearchgate.net Theoretical investigations on derivatives of this compound suggest that modifications, such as replacing the central benzene ring with an electron-withdrawing group or incorporating nitrogen or sulfur atoms, can significantly improve the TPA cross-section. researchgate.net
Mechanisms of Two-Photon Excitation and Intermediate States
Two-photon absorption is a quantum mechanical process wherein a molecule is excited from its ground state (S₀) to a final excited state (Sₙ) by the simultaneous absorption of two photons. nih.gov Unlike single-photon absorption, the TPA process proceeds through a virtual intermediate state. nih.gov The energy of this intermediate state does not need to correspond to a real electronic state of the molecule. The primary condition for TPA is that the sum of the energies of the two absorbed photons equals the energy difference between the ground and the final excited state (E₂ + E₁ = ΔE). bgsu.edu
For symmetric, quadrupolar molecules with a donor-π-donor (D-π-D) structure, such as this compound, the TPA mechanism is particularly efficient. bgsu.edu The process is governed by third-order nonlinear susceptibility, χ⁽³⁾, and the TPA cross-section is directly proportional to the imaginary part of this susceptibility. bgsu.edu Theoretical investigations based on density functional theory (DFT) for derivatives of this compound indicate that the TPA wavelengths are typically in the near-infrared range of 650 nm to 880 nm. researchgate.net
The excitation mechanism in these molecules can be conceptualized as a two-step process involving different electronic characteristics. The first photon absorption promotes a local excitation (LE) within the π-conjugated system. The presence of this localized energy facilitates the absorption of the second photon, which induces a significant intramolecular charge transfer (CT) from the electron-donating diphenylamino end groups towards the central benzene ring. nih.gov This two-step LE/CT model helps explain the large TPA cross-sections observed in D-π-D compounds. nih.govbgsu.edu
Polarization-Dependent TPA in Crystalline and Amorphous Phases
The efficiency of two-photon absorption is highly dependent on the polarization of the incident light relative to the molecular structure. The TPA probability is maximized when the electric field vector of the light is aligned with the transition dipole moment of the molecule for the specific electronic transition.
In the amorphous phase , molecules are randomly oriented. Consequently, the macroscopic TPA response is an average over all possible orientations, and while it still depends on polarization, the anisotropy is less pronounced than in an ordered system.
In the crystalline phase , molecules are arranged in a fixed, ordered lattice. This long-range order can lead to a highly anisotropic TPA response. The polarization dependence becomes critically linked to the crystal's symmetry and the orientation of the molecules within the unit cell. If the molecular transition moments are aligned along a specific crystallographic axis, the TPA cross-section can be dramatically enhanced for light polarized along that axis and significantly diminished for orthogonally polarized light. For molecules where a single intermediate state dominates the TPA process, a complete investigation of the absorption tensor can often be achieved using only linearly polarized light. researchgate.net
While the theoretical framework for this dependence is well-established, specific comparative experimental data on the polarization-dependent TPA of this compound in its distinct crystalline and amorphous phases is not extensively detailed in the current literature. However, the principles of nonlinear optics dictate that the higher degree of molecular alignment in the crystalline state should result in a more pronounced polarization-dependent TPA compared to the isotropically averaged response of the amorphous state.
Photoluminescence and Emission Dynamics of this compound
Following electronic excitation, this compound relaxes through various radiative and non-radiative pathways, leading to characteristic photoluminescence.
Fluorescence Emission Spectra and Quantum Yields in Solution and Solid State
This compound and its derivatives are known to be highly fluorescent. The fluorescence emission spectrum is typically a broad, structured band in the blue-green region of the visible spectrum. Theoretical calculations predict emission wavelengths for this class of compounds to be in the 435 nm to 700 nm range. researchgate.net
The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is highly sensitive to the molecule's environment. In solution, the quantum yield varies with solvent polarity. For a closely related analogue, (E,E)-1,4-bis(diethylaminodistyryl)benzene, a high fluorescence quantum yield of 0.61 was reported in acetonitrile. mdpi.com
A noteworthy characteristic of many stilbenoid derivatives, including this compound, is the significant enhancement of fluorescence in the solid state. journal-spqeo.org.ua While many organic molecules suffer from aggregation-caused quenching (ACQ) in the solid phase, leading to low quantum yields, this compound exhibits aggregation-induced emission (AIE) or enhanced solid-state fluorescence. researchgate.netbeilstein-journals.org This phenomenon is attributed to the restriction of intramolecular rotations in the rigid solid matrix, which blocks non-radiative decay pathways and funnels more of the excited-state population towards radiative decay. journal-spqeo.org.ua For related dicationic salts, solid-state quantum yields of up to 50% have been observed. researchgate.net
| Compound Analogue | Phase/Solvent | Emission Max (λem) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|
| (E,E)-1,4-Bis(diethylaminodistyryl)benzene | Acetonitrile (Solution) | 480 nm | 0.61 | mdpi.com |
| Quaternary Salts of 1,4-bis[2-(pyridyl)ethenyl]benzene | Solid State | - | up to 0.50 | researchgate.net |
| 1,4-bis(2,2-diphenylethenyl)benzene | Solution (CHCl₃) | Blue Emission | Very Weak | journal-spqeo.org.ua |
| 1,4-bis(2,2-diphenylethenyl)benzene | Solid Film | 495 nm | High | journal-spqeo.org.ua |
Analysis of Stokes Shifts and Vibrational Relaxation
The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra. This energy loss is due to rapid relaxation processes that occur in the excited state before fluorescence emission. For derivatives of this compound, theoretical studies predict large Stokes shifts, ranging from 47 nm to 270 nm. researchgate.net Experimentally, a Stokes shift of 55 nm was measured for the diethylamino analogue in acetonitrile. mdpi.com
Following photoexcitation to the Franck-Condon excited state, the molecule undergoes ultrafast vibrational relaxation. This process involves the dissipation of excess vibrational energy to the surrounding solvent or lattice, typically occurring on a sub-picosecond timescale. researchgate.net For large, flexible molecules like this compound, this relaxation also involves significant conformational changes. Time-resolved spectroscopy on similar molecules reveals that the excited-state dynamics include torsional relaxation and a process of coplanarization, where the phenyl rings adjust to a more planar conformation in the excited state. researchgate.net This structural reorganization lowers the energy of the excited state and contributes significantly to the observed Stokes shift.
Fluorescence Lifetime Measurements and Radiative/Non-Radiative Decay Pathways
The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of the molecule in a given environment. nih.gov The lifetime is inversely proportional to the sum of the rate constants for all de-excitation processes:
τf = 1 / (kr + knr)
where kr is the radiative decay rate constant and knr is the non-radiative decay rate constant. nih.gov
The individual decay rates can be calculated from the fluorescence quantum yield and the lifetime: researchgate.net
Radiative rate (kr): kr = Φf / τf
Non-radiative rate (knr): knr = (1 - Φf) / τf
Up-converted Emission and Multi-Photon Excited Fluorescence
When this compound is excited via two-photon absorption using near-infrared light, it emits fluorescence at a shorter wavelength in the visible spectrum. This process is known as up-converted fluorescence or two-photon excited fluorescence (TPEF). researchgate.netrsc.org
The fluorescence emission resulting from two-photon excitation originates from the same S₁ excited state that is populated during single-photon excitation. korea.ac.kr Consequently, the resulting up-converted emission spectrum is identical to the conventional fluorescence spectrum. korea.ac.kr A key characteristic of TPEF is that its intensity has a quadratic dependence on the intensity of the excitation light, confirming that the emission results from a cooperative two-photon process. researchgate.net This property is fundamental to applications such as two-photon microscopy, where it allows for localized excitation and reduced background signal. confer.co.nz Derivatives of this compound have been shown to be effective probes for TPEF-based biological imaging. nih.gov
Exciton (B1674681) Dynamics and Energy Transfer Processes in this compound
The photophysical behavior of this compound is fundamentally governed by the dynamics of its excited states, or excitons. Understanding these processes is critical for optimizing its performance in various optoelectronic applications.
Exciton Formation, Migration, and Dissociation Mechanisms
Upon absorption of light, the π-conjugated system of this compound is promoted to an excited electronic state, leading to the formation of an exciton—a bound state of an electron and a hole. The diphenylamino groups act as potent electron donors, while the styrylbenzene backbone facilitates charge transport, influencing the nature of the exciton.
The extended π-conjugation in this molecule allows for efficient light absorption and subsequent emission. The mechanism of action is primarily based on its ability to engage in π-π interactions and energy transfer processes. Following formation, these excitons are not static; they can migrate through the material via hopping between adjacent molecules. This migration is a crucial step before the exciton either decays radiatively (fluorescence) or non-radiatively, or dissociates into free charge carriers.
In derivatives of distyrylbenzenes, it has been observed that these molecules can undergo intersystem crossing to a triplet state. nih.gov The dismutation of this triplet state, particularly in the presence of an electron donor or acceptor, can lead to the formation of dye radical anions and cations, indicating a pathway for exciton dissociation. nih.gov
Förster Resonance Energy Transfer (FRET) in Blended or Doped Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited donor molecule transfers its energy to a nearby acceptor molecule. This mechanism is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. In systems where this compound is used as a dopant or in a blend, FRET plays a pivotal role in tuning the emission color and improving the efficiency of devices like Organic Light-Emitting Diodes (OLEDs).
When doped into a host material, this compound can act as an energy acceptor, receiving energy from the excited host molecules and then emitting light at its characteristic wavelength. This process is essential for achieving efficient electroluminescence. The efficiency of FRET is a key factor in the performance of such doped systems.
The table below outlines key parameters that influence FRET efficiency.
| Parameter | Description | Impact on FRET Efficiency |
| Donor-Acceptor Distance | The physical separation between the donor and acceptor molecules. | Efficiency is inversely proportional to the sixth power of the distance. |
| Spectral Overlap | The degree to which the donor's emission spectrum overlaps with the acceptor's absorption spectrum. | Greater overlap leads to higher FRET efficiency. |
| Donor Quantum Yield | The efficiency of the donor's own fluorescence process. | A higher quantum yield of the donor generally results in more efficient energy transfer. |
| Relative Orientation | The relative orientation of the donor's emission dipole and the acceptor's absorption dipole. | An optimal parallel orientation maximizes FRET efficiency. |
FRET is a widely utilized technique to investigate the structure and dynamics of biomolecular systems and is also responsible for the non-linear fluorescence response seen in multi-fluorophore proteins. nih.gov
Concentration Quenching Effects and Strategies for Mitigation
Concentration quenching, a phenomenon where the fluorescence intensity of a material decreases at high concentrations, is a significant challenge in the application of fluorescent molecules like this compound. This quenching is primarily caused by the formation of non-fluorescent aggregates or excimers, which provide non-radiative decay pathways for the excitons.
To mitigate concentration quenching, several strategies can be employed:
Host-Guest Doping: One of the most effective methods is to disperse the fluorescent molecule (guest) in a suitable host matrix at a low concentration. This physically separates the guest molecules, preventing aggregation and minimizing intermolecular quenching effects. This approach is widely used in the fabrication of high-efficiency OLEDs.
Molecular Design: Modifying the molecular structure to include bulky substituents can sterically hinder close packing and reduce π-π stacking interactions. This approach helps to maintain high fluorescence efficiency even in the solid state.
Matrix Isolation: Incorporating the fluorescent molecules into a rigid matrix, such as a polymer or glass, can restrict molecular motion and rotational relaxation, thereby reducing non-radiative decay channels.
Research on related compounds, such as 1,4-bis(phenylethynyl)benzene, has shown no evidence of aggregation in certain solutions within specific concentration ranges, suggesting that the solvent and molecular structure play a critical role in these quenching processes. nih.gov
Electronic Structure and Charge Transport Mechanisms
Electronic Band Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO levels are critical parameters that determine a material's charge injection and transport capabilities, as well as its optical properties. The energy difference between these levels constitutes the electronic band gap.
Experimental Determination of HOMO/LUMO Levels (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the frontier orbital energy levels of organic materials. researchgate.net By measuring the oxidation and reduction potentials of a compound, one can estimate the HOMO and LUMO energies, respectively. The HOMO level is related to the onset of oxidation, representing the energy required to remove an electron, while the LUMO level is related to the onset of reduction, corresponding to the energy released when an electron is added. These experimental values are crucial for predicting how a material will perform in a device and for assessing the energy barriers for charge injection from electrodes. researchgate.net
Theoretical Calculation of Electronic Structures (e.g., DFT)
Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure of molecules. frontiersin.orgnih.gov DFT calculations provide theoretical values for the HOMO and LUMO energy levels and can visualize the spatial distribution of these orbitals across the molecular structure. researchgate.netresearchgate.net These calculations help in understanding how different parts of the molecule contribute to its electronic properties and allow for the rational design of new materials with tailored energy levels. frontiersin.orgnih.gov For complex molecules, these theoretical insights are invaluable for interpreting experimental data and predicting properties before synthesis. nih.gov
Relationship between Molecular Structure and Energy Levels
The electronic properties of 1,4-bis(4-diphenylaminostyryl)benzene are a direct consequence of its molecular structure. The molecule consists of a central benzene (B151609) ring connected to two diphenylaminostyryl arms.
Diphenylamino End Groups: The terminal diphenylamino moieties are strong electron-donating groups. This characteristic significantly raises the energy of the HOMO level. A higher HOMO level generally facilitates more efficient injection of holes (positive charge carriers) from the anode in an electronic device. acs.org
Styrylbenzene Core: The central 1,4-distyrylbenzene portion provides an extended π-conjugated system. This extended conjugation delocalizes the molecular orbitals over a larger area, which typically lowers the HOMO-LUMO energy gap. The π-conjugated backbone is the primary pathway for charge transport through the molecule. The length and nature of this conjugated path are key factors in determining the material's charge carrier mobility.
By strategically combining strong electron-donating end groups with an extended π-conjugated bridge, the molecular design of this compound achieves electronic properties favorable for hole transport applications. acs.org
Charge Carrier Transport Properties
Efficient charge transport is paramount for the functionality of organic semiconductor devices. This compound is primarily designed as a hole transport material (HTM), meaning it is proficient at conducting positive charges.
Electron Blocking Characteristics
An essential secondary function of a hole-transport layer is to block the passage of electrons. wikipedia.org This confinement of electrons within the emissive layer of a device, such as an OLED, prevents charge leakage and recombination in non-emissive zones, thereby increasing device efficiency. acs.org Materials like this compound achieve this through their electronic structure. A relatively high-lying LUMO energy level creates a significant energetic barrier for electrons attempting to move from the emissive layer into the hole-transport layer. acs.org This intrinsic property ensures that charge recombination occurs preferentially in the desired device region, maximizing light output or charge collection. wikipedia.org
Impact of Molecular Packing and Orientation on Charge Mobility
The arrangement of molecules in the solid state is a critical determinant of the charge transport properties in organic semiconductors. The efficiency with which charges move through the material is highly dependent on the degree of intermolecular electronic coupling, which is governed by the molecular packing and orientation within the crystal lattice or thin film.
In crystalline organic materials, charge transport is often anisotropic, meaning that the charge mobility varies depending on the crystallographic direction. This anisotropy arises from the specific arrangement of molecules and the preferential pathways for charge hopping between adjacent molecules. For instance, in a single crystal of a related triphenylamine-derivative, α-phenyl-4′-(diphenylamino)stilbene, anisotropic hole conductivity was observed. documentsdelivered.com This directional dependence of conductivity is directly attributed to the orientation of the triphenylamine (B166846) units, which are the primary sites for hole transport. The molecular packing in this crystal, which includes solvent molecules within the lattice, dictates the pathways for charge transport.
The charge mobility in thin films of distyrylbenzene (B1252955) derivatives is also significantly influenced by the molecular packing. researchgate.net The formation of well-ordered domains with favorable π-π stacking is crucial for efficient charge transport. The diphenylamino groups in this compound are known to enhance hole-transport capabilities. The specific arrangement of these groups in the solid state, whether in a face-to-face or edge-to-face configuration, will directly impact the electronic coupling between neighboring molecules and, consequently, the hole mobility.
Studies on other organic semiconductors have shown that even subtle changes in molecular packing can lead to significant differences in charge mobility. For example, in benzodifurandione-based oligo(p-phenylenevinylene)s, a shorter π-π stacking distance does not always correlate with higher carrier mobilities, indicating a complex interplay between backbone alignment, crystallinity, and intermolecular interactions. aip.org
Interactive Table: Anisotropic Conductivity in a Triphenylamine-Derivative Single Crystal
| Crystallographic Direction | Hole Transport Property | Underlying Mechanism |
|---|---|---|
| Direction 1 | High Conductivity | Favorable orientation of triphenylamine units, leading to strong intermolecular electronic coupling. |
| Direction 2 | Moderate Conductivity | Less optimal orientation of triphenylamine units, resulting in weaker electronic coupling. |
| Direction 3 | Low Conductivity | Unfavorable orientation of triphenylamine units, hindering efficient charge hopping. |
This table is based on the findings for α-phenyl-4′-(diphenylamino)stilbene, a structurally similar compound, to illustrate the concept of anisotropic conductivity.
Electrical Bistability and Memory Effects in this compound-based Devices
The molecular structure of this compound, featuring electron-donating diphenylamino groups and a π-conjugated styrylbenzene backbone, makes it a candidate for applications in organic memory devices. Such devices often rely on the principle of electrical bistability, where the material can exist in two different conductivity states (a high-conductivity "ON" state and a low-conductivity "OFF" state) at the same applied voltage.
Several studies on functional polyimides and other polymers containing triphenylamine have demonstrated nonvolatile electrical switching and write-once-read-many-times (WORM) memory effects. acs.orgrsc.org For instance, a device with a sandwich structure of ITO/polymer/Al, where the polymer contained triphenylamine and 1,3,4-oxadiazole (B1194373) moieties, exhibited a switch from a low-conductivity to a high-conductivity state with an ON/OFF current ratio of up to 105. acs.org This ON state was found to be nonvolatile and could not be erased by reversing the bias, characteristic of WORM memory. acs.org Other triphenylamine-based polyimides have shown flash-type memory behavior with high ON/OFF ratios and long retention times. rsc.org
The memory effect in these donor-acceptor systems can be tuned by modifying the molecular structure, such as by changing the acceptor concentration in a copolymer. acs.org This allows for the control of memory parameters like the ON/OFF ratio and the writing voltage. acs.org Given these findings in related systems, it is plausible that devices incorporating this compound could exhibit similar electrical bistability and memory effects, driven by field-induced charge transfer processes.
Interactive Table: Memory Characteristics of Triphenylamine-Containing Polymers
| Polymer System | Memory Type | ON/OFF Ratio | Threshold Voltage (V) | Retention Time |
|---|---|---|---|---|
| Polyimide with triphenylamine and 1,3,4-oxadiazole | WORM | ~105 | 1.8 | >6 hours |
| Polyimide with triphenylamine (PI(TPA-PMDA)) | WORM | >103 | -1.12 | 4 x 103 s |
| Polyimide with triphenylamine (PI(TPA-BPDA)) | Flash | >103 | -0.78 (ON), +1.98 (OFF) | 4 x 103 s |
| Donor-acceptor block copolymers | SRAM and WORM | 106 | - | 104 s |
This table summarizes the performance of various memory devices based on polymers containing triphenylamine moieties, providing a reference for the potential of this compound. acs.orgrsc.orgresearchgate.net
Single-Molecule Conductance Studies and Molecular Junctions
Understanding the charge transport properties of this compound at the single-molecule level is crucial for its potential application in molecular electronics. Single-molecule conductance measurements provide fundamental insights into how the molecular structure dictates its ability to conduct electricity.
Theoretical studies combining density functional theory (DFT) and non-equilibrium Green's functions (NEGF) have been employed to understand the electronic properties of OPV wires, showing that the energy alignment between the frontier molecular orbitals (HOMO and LUMO) and the Fermi level of the metal electrodes is a key factor in controlling the conduction mechanism. researchgate.net For this compound, the electron-donating diphenylamino groups would be expected to raise the HOMO level, potentially leading to a smaller energy gap with the Fermi level of gold electrodes and facilitating hole transport.
Interactive Table: Single-Molecule Conductance of Related Molecular Systems
| Molecular System | Anchoring Group | Transport Mechanism | Key Findings |
|---|---|---|---|
| Oligo(p-phenylene vinylene) | Thioacetyl, Amine | Tunneling to Hopping | Transition in transport mechanism observed at a critical length; anchoring groups affect contact resistance. researchgate.net |
| Alkanes | Dithiol, Diamine, Dicarboxylic-acid | Tunneling | Conductance is highly sensitive to the anchoring group; pH sensitivity observed for amine and carboxylic acid groups. nih.govelsevierpure.com |
| BN-doped Acenes | Thioacetate | - | Conductance is comparable to the all-carbon analogues, with slight decreases attributed to loss of aromaticity. |
This table presents findings from single-molecule conductance studies on related molecular structures to infer the potential behavior of this compound.
Material Science and Thin Film Morphologies
Amorphous and Glassy State Formation from 1,4-bis(4-diphenylaminostyryl)benzene
Organic semiconductors like this compound, also known as DSA-Ph, can form stable amorphous glasses, a property crucial for creating uniform thin films required in many electronic devices. Unlike crystalline structures which have long-range order, amorphous glasses possess a disordered molecular arrangement. This state is often achieved by cooling the material from a liquid state at a rate that prevents crystallization or, more commonly for this class of materials, through physical vapor deposition onto a temperature-controlled substrate.
Thin Film Fabrication Techniques (e.g., Physical Vapor Deposition)
Physical vapor deposition (PVD) is a primary technique for fabricating high-quality thin films of organic semiconductors like this compound. This process occurs in a high-vacuum chamber (e.g., base pressure of ~10-6 Torr) where the source material is heated until it sublimes. The vapor then travels and condenses onto a cooler substrate, forming a thin, uniform film.
PVD offers precise control over film thickness, purity, and morphology, which are critical for device performance. Key parameters in the PVD process include the substrate temperature and the deposition rate. For this compound, films have been successfully deposited using a rate of approximately 0.2 nm/s. This level of control allows for the creation of either amorphous or specifically oriented glassy films, depending on the deposition conditions.
| PVD Parameter | Typical Value for this compound |
| Base Pressure | ~10-6 Torr |
| Deposition Rate | ~0.2 nm/s |
| Substrates | Silicon, Gold |
Control of Molecular Orientation in Thin Films
The orientation of molecules within a thin film is a critical factor that can significantly impact the electronic and optical properties of the material. For elongated molecules like this compound, controlling whether they lie parallel or perpendicular to the substrate can enhance properties such as charge mobility and light outcoupling in OLEDs.
The molecular orientation in vapor-deposited films of organic semiconductors is strongly dependent on the deposition conditions, primarily the substrate temperature (Tsubstrate) and the deposition rate. The "surface equilibration mechanism" posits that during deposition, molecules have a brief period on the surface to move and find a more stable orientation before being buried by subsequent layers.
Substrate Temperature (Tsubstrate): A higher substrate temperature (typically expressed as a fraction of the material's Tg) provides more thermal energy to the arriving molecules, allowing them to explore different orientations and pack more efficiently. This generally leads to films with higher density and a more ordered, anisotropic structure.
Deposition Rate: A slower deposition rate provides molecules more time on the surface to equilibrate before being buried. This extended time allows for the formation of a more ordered structure.
For thick films of this compound, it has been established that the substrate temperature and deposition rate are the primary determinants of the bulk glass structure, allowing for the tuning of molecular orientation.
Unlike glasses formed by rapidly cooling a liquid, glasses prepared by PVD can exhibit significant structural anisotropy. This means that the physical properties and molecular arrangement are not the same in all directions. For this compound, vapor deposition can produce films where the molecules have a preferential alignment relative to the substrate surface. This anisotropy is a direct result of the surface equilibration process during film growth. The ability to create such ordered, non-crystalline structures is a key advantage of PVD, as it allows for the optimization of material properties without the grain boundaries and defects associated with polycrystalline films. Research on similar organic materials has shown that molecules tend to align their long axes parallel to the substrate surface under typical deposition conditions.
Determining the molecular orientation within these anisotropic films requires specialized characterization techniques.
Spectroscopic Ellipsometry (SE): This is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a thin film. tu-chemnitz.de By analyzing the ellipsometric parameters (Ψ and Δ) over a range of wavelengths and angles of incidence, one can build a model of the film's optical properties. For anisotropic materials, the refractive index and extinction coefficient will differ for light polarized parallel and perpendicular to the optical axis of the film. These differences provide quantitative information about the average molecular orientation. tu-chemnitz.de
Infrared (IR) Dichroism: This technique utilizes polarized infrared light to probe the orientation of specific molecular vibrations. irdg.org A molecule absorbs IR light most strongly when the light's electric field is aligned with the transition dipole moment of a particular vibrational mode. By measuring the absorbance of a film with IR light polarized parallel and perpendicular to the substrate, one can calculate the "dichroic ratio." irdg.org This ratio provides information on the average orientation of specific chemical bonds relative to the substrate, and thus the orientation of the molecule as a whole. irdg.orgdigitellinc.com
While specific SE and IR dichroism studies focused solely on this compound are not detailed in the surveyed literature, these techniques are standard and powerful methods for characterizing the known anisotropy in vapor-deposited films of similar organic semiconductors. tu-chemnitz.de
Interfacial Molecular Packing and Substrate Perturbation Effects on Film Structure
The structure of a thin film is not always uniform from the substrate to the surface. The substrate itself can perturb the molecular packing of the initial layers of the film, creating an interfacial region with a structure different from the "bulk" of the film.
For this compound, the structure at the interface with inorganic substrates like silicon and gold has been directly investigated. digitellinc.com These studies reveal that the molecular packing near the substrate is more disordered compared to the bulk of the film. digitellinc.com This perturbation is confined to a relatively short distance from the substrate. Beyond this interfacial layer, the film structure is dictated by the deposition conditions (substrate temperature and rate) rather than the substrate material itself. digitellinc.com
The length scale of this substrate-induced perturbation is a critical parameter, especially as device layers become thinner. For this compound deposited near room temperature, this interfacial region of modified molecular packing is estimated to be between 3 and 8 nanometers. digitellinc.com This finding is significant for devices like OLEDs where organic layers are often only a few tens of nanometers thick, meaning the disordered interfacial region can constitute a substantial portion of the layer and influence processes like charge injection. digitellinc.com
| Substrate | Interfacial Perturbation Length Scale | Nature of Interfacial Packing |
| Silicon (Si/SiO2) | ~3 - 8 nm | More disordered than bulk |
| Gold (Au) | ~3 - 8 nm | More disordered than bulk |
Crystallization Behavior and its Implications for Solid-State Devices
The arrangement of molecules in a thin film, whether amorphous or crystalline, dictates the material's electronic properties and, consequently, the efficiency and longevity of the device. While single crystals can offer high charge carrier mobility due to long-range molecular order, the formation of polycrystalline films in devices is often detrimental. For many fluorescent emitters, including styrylbenzene derivatives, there is a strong tendency to form aggregates or crystallites, which can act as quenching sites for excitons, thereby reducing the photoluminescence quantum yield.
This aggregation-caused quenching is a significant challenge that can lower the efficiency of Organic Light-Emitting Diodes (OLEDs). Furthermore, the presence of grain boundaries in polycrystalline films can act as traps for charge carriers, impeding charge transport and leading to operational instability. The crystallization process can also induce mechanical stress and morphological changes in the thin film over time, contributing to device degradation and a shortened operational lifetime.
To mitigate these issues, a key strategy in OLED fabrication is to create smooth, homogeneous, and amorphous thin films. The stability of this amorphous state is critical. Materials with a high glass transition temperature (Tg) are preferred as they are less prone to crystallization during device operation, where temperatures can rise due to Joule heating. A high Tg ensures that the film morphology remains stable, preventing the formation of crystalline domains that compromise device performance. While specific studies detailing the crystallization kinetics of this compound are not extensively documented in public literature, the general principles of organic semiconductor morphology strongly suggest that suppressing its crystallization is a primary goal for its application in high-performance OLEDs.
Host-Guest Systems and Doping Strategies for Film Homogeneity and Performance
The most effective and widely adopted strategy to overcome the challenges of crystallization and concentration quenching is the use of a host-guest system. In this approach, the emissive material, in this case, this compound, is dispersed as a "guest" at a low concentration within a "host" material matrix.
The host material is selected based on several key criteria:
Energy Level Alignment: The host must have a wider energy bandgap than the guest to ensure that excitons, generated on host molecules via charge recombination, can be efficiently transferred to the guest molecules.
Charge Transport Properties: An ideal host should possess good charge-transporting capabilities to facilitate the movement of electrons and holes to the recombination zone.
Morphological Stability: The host should form uniform, stable amorphous films with a high glass transition temperature (Tg) to prevent both host crystallization and guest aggregation.
For the blue fluorescent emitter this compound (also known by the acronym DSA-Ph), a commonly used and effective host material is 2-methyl-9,10-di(2-napthyl)anthracene (MADN). nih.govresearchgate.net Research has shown that doping DSA-Ph into an MADN host is a successful strategy for fabricating efficient and stable blue OLEDs. The MADN matrix effectively separates the DSA-Ph molecules, preventing the π-π stacking that leads to aggregation and fluorescence quenching.
The doping concentration is a critical parameter that must be optimized. If the concentration is too low, the energy transfer from host to guest may be inefficient. If it is too high, guest aggregation can occur despite the host matrix. Studies have demonstrated that a low doping concentration, typically around 3 wt%, is effective for the DSA-Ph:MADN system. nih.govresearchgate.net This concentration is sufficient to achieve efficient energy transfer while minimizing self-quenching, leading to devices with high quantum efficiency and operational stability.
The use of this host-guest system has led to the development of high-performance sky-blue OLEDs. For instance, devices using 3 wt% DSA-Ph doped in an MADN host have achieved a high current efficacy of 9.7 cd/A and a power efficacy of 5.5 lm/W. researchgate.net In another report, a maximum external quantum efficiency (EQE) of 10% was achieved with DSA-Ph doped into MADN, producing a bluish-green emission. nih.gov These results underscore the critical importance of host-guest doping strategies for achieving film homogeneity and unlocking the high-performance potential of this compound in solid-state lighting and display applications.
Device Performance Data for this compound (Guest) in an MADN (Host) System
| Dopant Concentration | Max. External Quantum Efficiency (EQE) | Current Efficacy (CE) | Power Efficacy (PE) | CIE Coordinates (x, y) | Reference |
| 3 wt% | Not Reported | 9.7 cd/A | 5.5 lm/W | (0.16, 0.32) | researchgate.net |
| 3 wt% | 10% | 15 cd/A | 13 lm/W | (0.15, 0.28) | nih.gov |
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| DSA-Ph | This compound |
| MADN | 2-methyl-9,10-di(2-napthyl)anthracene |
Advanced Optoelectronic Device Applications
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, 1,4-bis(4-diphenylaminostyryl)benzene is recognized for its utility as a highly fluorescent material, particularly for generating blue light, which remains a significant challenge in OLED technology.
This compound serves a crucial function in the emissive layer (EML) of an OLED, acting either as the primary light-emitting material or as a guest dopant within a host material. The diphenylamino groups act as potent electron donors, which, combined with the styryl backbone, facilitates efficient light emission. Its strong fluorescence and high photoluminescence efficiency are key properties that make it suitable for these roles.
When used as a dopant, even a small concentration of this compound can significantly influence the device's emission color and efficiency. The host material absorbs electrical energy and transfers it to the dopant molecules, which then release the energy as light of a specific color. This process, known as Förster resonance energy transfer (FRET), is highly efficient and is a common strategy to achieve high-performance and color-pure OLEDs.
To maximize the performance of blue OLEDs utilizing materials like this compound, researchers employ sophisticated device architectures. A typical multilayer OLED structure consists of an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.
One advanced architecture is the quantum well-like structure (QWS), which uses multiple or dual emissive layers to confine charge carriers (holes and electrons) and enhance their probability of recombining within the desired emissive zone. For instance, a device structure using materials structurally similar to this compound, such as DPASN, has been shown to achieve high efficiency. researchgate.net A representative QWS architecture might be:
ITO / NPB (70 nm) / DPASN (10 nm) / BAlq (10 nm) / DPASN (10 nm) / Bphen (30 nm) / Liq (2 nm) / Al (120 nm) researchgate.net
In this structure, DPASN forms the quantum wells, while BAlq acts as the central layer. This design helps to achieve a wider region for exciton (B1674681) generation, leading to improved device performance. researchgate.net Such complex architectures are critical for optimizing efficiency and stability in blue OLEDs.
The efficiency and brightness of OLEDs are directly linked to the properties of the materials used and the device's structure. For stilbene-type derivatives like this compound, material engineering and device optimization are key to achieving high performance.
Research on analogous compounds provides insight into the potential performance. For example, an OLED using 1,4-bis(2,2-diphenylethenyl)benzene (PEB), a related blue-green emitter, in the emissive layer achieved a maximum external quantum efficiency (EQE) of 2.5% and a very high maximum luminance of 41,600 cd/m². journal-spqeo.org.ua Another device, employing a DPASN emitter within a QWS architecture, recorded a maximum luminous efficiency of 5.32 cd/A. researchgate.net These results highlight the high performance achievable with this class of materials through careful device engineering.
| Emitter Material (Analogue) | Device Architecture | Max. Luminous Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) |
|---|---|---|---|---|
| DPASN | Quantum Well-like Structure | 5.32 | - | - |
| PEB | Electron-Transport & Emitting Layer | - | 2.5 | 41,600 |
| 5P-VTPA | Single Emissive Layer | - | 3.59 | - |
Achieving a deep blue color with high purity is a primary goal in OLED display technology. The color is quantified using the 1931 Commission Internationale de l'Eclairage (CIE) chromaticity coordinates (x, y). For deep blue, the y-coordinate should be as low as possible.
The molecular structure of this compound is designed to produce emission in the blue region of the spectrum. While specific CIE coordinates for this exact compound are not detailed in the available research, studies on newly synthesized hexaphenylbenzene (B1630442) derivatives with similar amine functional groups provide a benchmark for the color purity that can be achieved. These materials have demonstrated deep blue emission with CIE coordinates as pure as (0.150, 0.076) and (0.148, 0.120). researchgate.net A related compound, PEB, emits in the blue-green region with a peak wavelength of approximately 495 nm. journal-spqeo.org.ua
| Emitter Material (Analogue) | Emission Color | CIE Coordinates (x, y) | Emission Peak (nm) |
|---|---|---|---|
| 5P-VTPA | Deep Blue | (0.150, 0.076) | 451-461 (film) |
| 5P-DVTPA | Deep Blue | (0.148, 0.120) | 451-461 (film) |
| PEB | Blue-Green | - | ~495 |
Device lifetime is a critical issue for OLEDs, particularly for blue emitters. The high energy of blue photons can accelerate the degradation of organic materials, leading to a decrease in brightness and a shift in color over time. The intrinsic chemical and thermal stability of the emissive material is paramount for ensuring a long operational lifetime.
Organic Photovoltaic (OPV) Devices and Polymer Solar Cells
While the primary application of this compound is in OLEDs, its electronic properties also suggest potential use in organic photovoltaic (OPV) devices. In the context of OPVs, this compound could theoretically function as a donor material. The role of a donor in an OPV is to absorb sunlight to create excitons (electron-hole pairs) and to transport the resulting holes to the anode. The compound's strong light absorption and efficient charge transport capabilities are desirable qualities for a donor material.
However, detailed research, including device performance data and specific architectural studies employing this compound in OPVs or polymer solar cells, is not extensively documented in publicly available scientific literature. Its application in this area appears to be less explored compared to its well-established role in organic light emission.
Investigation as Donor or Acceptor Components
In the architecture of organic solar cells, this compound is primarily investigated as a donor material. The diphenylamino groups within its structure act as potent electron donors, a characteristic that enhances charge transport. This donor capability is crucial in the function of bulk heterojunction solar cells, where it is paired with an electron acceptor material. While non-fullerene acceptors are a growing area of research for their tunable properties, the primary role defined for this compound has been as the electron-donating component. nih.govresearchgate.net
Contribution to Power Conversion Efficiency and Charge Separation
The incorporation of this compound into organic solar cells is aimed at enhancing power conversion efficiency (PCE). Its extended π-conjugated system facilitates efficient light absorption and charge transport, which are critical for effective charge separation at the donor-acceptor interface. While specific PCE values for devices solely based on this compound are topics of ongoing research, the general trend in organic photovoltaics has seen efficiencies for single-junction devices surpass 10%, with some ternary organic solar cells reaching as high as 14%. nih.govijfmr.com The optimization of donor materials like this compound is a key strategy in the pursuit of higher efficiencies.
Polymer Optical Fibers for Light Amplification and Lasing
The compound's high quantum yield and significant Stokes shift make it a prime candidate for use in polymer optical fibers designed for light amplification and lasing applications, particularly in the blue-green spectral region. researchgate.netcambridge.org
Amplified Spontaneous Emission (ASE) Characterization
When doped into polymer optical fibers and subjected to photoexcitation, this compound exhibits clear signs of amplified spontaneous emission (ASE). researchgate.netcambridge.org ASE is the amplification of spontaneously emitted light through stimulated emission within a gain medium and is a precursor to lasing. wikipedia.org The characterization of ASE in these fibers includes the observation of significant spectral narrowing and a superlinear increase in output intensity upon photoexcitation at 355 nm. researchgate.netcambridge.org
Table 1: Amplified Spontaneous Emission (ASE) Characteristics
| Property | Observation |
| Spectral Narrowing | Significant narrowing of the emission spectrum is observed under photoexcitation. |
| Output Intensity | Shows a superlinear increase with increasing pump energy. |
| Excitation Wavelength | 355 nm |
Development of Blue Laser Sources and Frequency Up-Conversion
Research has focused on utilizing this compound for the development of blue laser sources. researchgate.netcambridge.org Its intrinsic blue-green emission is well-suited for this purpose. Furthermore, its properties are relevant to frequency up-conversion lasing, a process where lower-energy photons are converted into higher-energy (bluer) light. confer.co.nz The development of efficient blue laser diodes and upconversion lasers is a significant area of photonics research. rp-photonics.com
Optical Gain Coefficient Measurements
A critical parameter for any material used in light amplification is its optical gain coefficient. Through gain spectroscopy, a high gain coefficient has been measured for polymer optical fibers doped with this compound. researchgate.netcambridge.org
Table 2: Optical Gain Measurement
| Parameter | Value | Conditions |
| Optical Gain Coefficient | 36 cm⁻¹ | At 494 nm |
| Photoexcitation | 12 mJ/cm² | Transverse excitation |
This high gain coefficient underscores the material's effectiveness as an active medium for light amplification and lasing. researchgate.netcambridge.org
Applications in Two-Photon Fluorescence Microscopy and Bioimaging
The strong fluorescence of this compound makes it a valuable tool in advanced biological imaging techniques. Its significant two-photon absorption (TPA) cross-section allows it to be used as a fluorescent probe in two-photon microscopy (TPM). confer.co.nzresearchgate.net TPM offers several advantages for biological imaging, including greater penetration depth into tissue, reduced photodamage to cells, and better spatial resolution compared to conventional one-photon microscopy. confer.co.nz Derivatives of this compound are being investigated to optimize properties like water solubility and biocompatibility for these applications. confer.co.nz
Design Principles for High Two-Photon Cross-Section Dyes
The rational design of molecules with large two-photon absorption (TPA) cross-sections is a key area of research for advanced optoelectronic applications. Several fundamental principles guide the synthesis of efficient two-photon dyes. A central concept is the manipulation of the molecule's electronic structure to enhance the probability of the simultaneous absorption of two photons.
One of the most effective strategies involves the creation of molecules with a donor-π-donor (D-π-D) , donor-acceptor-donor (D-A-D), or acceptor-donor-acceptor (A-D-A) motif. In these structures, electron-donating or -accepting groups are connected through a conjugated π-bridge. This arrangement facilitates a substantial redistribution of charge upon electronic excitation, a key factor that correlates with high TPA cross-sections. For instance, bis(styryl)benzene derivatives featuring donor end groups exhibit significantly larger TPA cross-sections compared to unsubstituted analogs. The diphenylamino group, as seen in this compound, is a potent electron donor that contributes to this effect.
The length of the conjugated π-system also plays a crucial role. Increasing the conjugation length generally leads to an increase in the TPA cross-section. However, this effect is not limitless and can be influenced by other factors such as molecular planarity and solubility. The choice of the π-bridge itself is also significant; for example, phenylene-vinylene-type bridges have been shown to be effective in enhancing TPA properties.
Furthermore, the strength of the donor and acceptor groups can be tuned to optimize the TPA response. Stronger donors and acceptors typically lead to a greater change in dipole moment upon excitation, which can enhance the TPA cross-section. The interplay between the donor/acceptor strength and the nature of the π-bridge allows for fine-tuning of the TPA maximum wavelength and intensity.
Finally, a high fluorescence quantum yield is a desirable characteristic for applications such as two-photon excited fluorescence microscopy. A high TPA cross-section ensures efficient excitation, while a high fluorescence quantum yield ensures that a large fraction of the absorbed energy is re-emitted as light, leading to brighter images.
The following table summarizes the two-photon absorption properties of several bis-donor substituted compounds, illustrating the impact of structural modifications on the TPA cross-section.
| Compound Designation | Donor Group | π-Bridge | Peak TPA Wavelength (nm) | Peak TPA Cross-Section (GM) |
| AF-50 | Diphenylamino | 4,4'-bis(styryl)benzene | 740 | 850 |
| AF-240 | Dibutylamino | 4,4'-bis(styryl)benzene | 690 | 1100 |
| AF-270 | Dibutylamino | 2,5-bis(styryl)thiophene | 720 | 1250 |
| AF-350 | Diphenylamino | 4,4'-bis(2-phenylethenyl)biphenyl | 760 | 1420 |
Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹
Potential for Enhanced Penetration Depth and Reduced Photodamage
Two-photon excitation offers significant advantages over traditional single-photon excitation in biological imaging and other applications requiring light to penetrate through scattering media. These benefits stem from the fundamental nature of the two-photon absorption process.
A primary advantage is the enhanced penetration depth . Two-photon microscopy typically employs near-infrared (NIR) excitation light (e.g., 700-1300 nm). Biological tissues are significantly more transparent to NIR light than to the ultraviolet (UV) or visible light used in single-photon excitation. This is because the primary absorbers and scatterers in tissue, such as hemoglobin and melanin, have lower absorption and scattering cross-sections in the NIR window. As a result, NIR photons can penetrate deeper into tissues before being absorbed or scattered, allowing for high-resolution imaging of structures deep within living organisms.
Another critical advantage is the reduction of photodamage and phototoxicity . In single-photon excitation, the entire light cone passing through the specimen can cause excitation, leading to the generation of reactive oxygen species and other phototoxic effects throughout a large volume of the sample. In contrast, two-photon excitation is a nonlinear process, and its probability is proportional to the square of the light intensity. This means that excitation is confined to the tiny focal volume where the photon density is highest. Consequently, out-of-focus photodamage and photobleaching are significantly minimized. This localized excitation is particularly beneficial for long-term imaging of living cells and tissues, as it preserves the health and viability of the specimen.
The combination of deeper penetration and reduced photodamage makes two-photon-based techniques invaluable for in vivo imaging, allowing researchers to visualize cellular and subcellular processes in their native environments with minimal perturbation.
Molecular Sensing and Chemo-optical Transduction
Principles of Fluorescence Quenching in Sensor Design
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This phenomenon is a cornerstone of chemo-optical transduction, where the binding of an analyte to a sensor molecule results in a measurable change in its optical properties. There are two primary mechanisms of fluorescence quenching: dynamic (or collisional) quenching and static quenching.
Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule in solution. During this collision, the fluorophore returns to its ground state without emitting a photon. This process is diffusion-controlled, and its efficiency depends on the concentration of the quencher, the temperature, and the viscosity of the medium. A key characteristic of dynamic quenching is that it affects the excited state of the fluorophore, leading to a decrease in its fluorescence lifetime.
In the context of sensor design, a fluorescent molecule like this compound can be engineered to interact with a specific analyte. This interaction can induce fluorescence quenching through several mechanisms, including:
Photoinduced Electron Transfer (PET): If the analyte is an electron-deficient species (e.g., nitroaromatic compounds), upon excitation, the fluorophore can donate an electron to the analyte, leading to a non-radiative decay pathway and quenching of fluorescence.
Förster Resonance Energy Transfer (FRET): If the analyte has an absorption spectrum that overlaps with the emission spectrum of the fluorophore, energy can be transferred non-radiatively from the excited fluorophore to the analyte, resulting in quenching.
Complex Formation: The binding of certain analytes, such as metal ions, can alter the electronic structure of the fluorophore, leading to the formation of a non-emissive or weakly emissive complex.
The choice of the quenching mechanism is a critical aspect of sensor design, as it influences the sensitivity, selectivity, and response time of the sensor.
Selectivity and Sensitivity Enhancement in this compound-based Sensors
Derivatives of this compound are attractive candidates for fluorescent chemosensors due to their high fluorescence quantum yields, large Stokes shifts, and tunable electronic properties. Enhancing the selectivity and sensitivity of sensors based on this scaffold involves strategic molecular design and the exploitation of specific analyte-fluorophore interactions.
Selectivity is achieved by incorporating specific recognition moieties into the sensor molecule that exhibit a high affinity for the target analyte. For example, to detect a particular metal ion, a chelating group that preferentially binds to that ion can be attached to the this compound core. The binding event then triggers a change in the fluorescence, such as quenching. The selectivity of the sensor is thus determined by the binding constant of the chelating group for the target ion relative to other potential interfering ions.
Sensitivity is enhanced by designing the sensor so that even a small amount of analyte binding leads to a significant change in the fluorescence signal. This can be achieved through several strategies:
Amplified Quenching: In conjugated polymers or dendrimers incorporating this compound units, the binding of a single quencher molecule can quench the emission from multiple fluorophores through energy migration along the polymer chain or dendritic branches. This "molecular wire" effect can lead to a dramatic amplification of the quenching efficiency and thus higher sensitivity.
Turn-on" Sensing: Instead of quenching, some sensors are designed to exhibit an increase in fluorescence upon analyte binding ("turn-on" response). This can be achieved by designing a system where a quenching process, such as PET, is active in the free sensor molecule and is disrupted upon analyte binding, thereby restoring the fluorescence. "Turn-on" sensors are often more sensitive as they produce a signal against a dark background.
Optimizing the Quenching Mechanism: For electron-deficient analytes like nitroaromatic explosives, the electron-rich nature of the diphenylamino groups in this compound makes it an excellent donor for PET-based quenching. The efficiency of this process can be further tuned by modifying the electronic properties of the π-bridge to optimize the energy levels of the frontier molecular orbitals.
The following table provides hypothetical data illustrating the fluorescence quenching of a this compound-based sensor in the presence of different analytes, showcasing its potential selectivity and sensitivity.
| Analyte | Analyte Concentration (μM) | Fluorescence Quenching (%) | Quenching Constant (Ksv, M⁻¹) |
| Picric Acid | 10 | 95 | 1.5 x 10⁵ |
| 2,4-Dinitrotoluene (DNT) | 10 | 70 | 8.0 x 10⁴ |
| Nitrobenzene | 10 | 45 | 3.2 x 10⁴ |
| Fe³⁺ | 10 | 85 | 1.1 x 10⁵ |
| Cu²⁺ | 10 | 60 | 6.5 x 10⁴ |
| Zn²⁺ | 10 | 15 | 5.0 x 10³ |
| Benzene (B151609) | 10 | < 5 | - |
| Toluene | 10 | < 5 | - |
This data illustrates how a sensor based on this compound could exhibit high sensitivity and selectivity towards certain electron-deficient nitroaromatic compounds and specific metal ions, with minimal interference from other aromatic hydrocarbons.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have emerged as indispensable tools for elucidating the electronic and optical properties of complex organic molecules like 1,4-bis(4-diphenylaminostyryl)benzene. These computational methods provide deep insights into the structure-property relationships that govern the performance of such materials in optoelectronic applications.
Density Functional Theory (DFT) and its excited-state extension, Time-Dependent Density Functional Theory (TD-DFT), are powerful quantum chemical methods used to investigate the electronic structure and spectroscopic properties of this compound and its derivatives. DFT is employed to determine the ground-state geometry and electronic properties, such as the energies of the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a theoretical estimate of the first electronic excitation energy.
For instance, in a theoretical study on a series of D-π-A-π-D type 1,4-di(4'-N,N-diphenylaminostyryl)benzene (DPA-DSB) derivatives, DFT calculations were instrumental in optimizing the equilibrium geometries and understanding their electronic structures. The diphenylamino groups in these molecules act as strong electron donors, leading to a high-lying HOMO, while the central benzene (B151609) ring, especially when substituted with electron-withdrawing groups, can act as an acceptor, influencing the energy of the LUMO.
TD-DFT is subsequently used to calculate the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the absorption and emission spectra of these molecules with reasonable accuracy. For complex systems like this compound, the choice of the functional and basis set in DFT and TD-DFT calculations is crucial for obtaining results that are in good agreement with experimental data.
Computational methods, particularly TD-DFT, are widely used to predict the spectroscopic properties of this compound and its analogs. These calculations can forecast the maximum absorption (λabs) and emission (λem) wavelengths, which are critical parameters for assessing a material's suitability for applications such as organic light-emitting diodes (OLEDs) and sensors.
In a computational investigation of DPA-DSB derivatives, TD-DFT calculations predicted one-photon absorption wavelengths in the range of 370–540 nm and fluorescence emission wavelengths between 435 nm and 700 nm. These theoretical predictions are valuable for designing new molecules with tailored optical properties. The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated from these calculations and provides insights into the structural relaxation in the excited state. For the studied DPA-DSB derivatives, the calculated Stokes shifts were found to be in the range of 47–270 nm.
The accuracy of these predictions is highly dependent on the computational methodology. For example, the choice of the exchange-correlation functional within the TD-DFT framework can significantly impact the calculated excitation energies. Functionals like B3LYP and PBE0 are commonly used for organic molecules. Moreover, the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can improve the agreement between theoretical predictions and experimental spectra obtained in solution.
Below is an interactive data table summarizing the predicted spectroscopic properties for a selection of D-π-A-π-D type 1,4-di(4'-N,N-diphenylaminostyryl)benzene derivatives from a theoretical study.
| Molecule | Central Acceptor Group | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (nm) |
| Derivative 1 | Benzene | 430 | 500 | 70 |
| Derivative 2 | Thiophene | 455 | 535 | 80 |
| Derivative 3 | Pyridine | 410 | 480 | 70 |
| Derivative 4 | Benzothiadiazole | 520 | 650 | 130 |
Note: The data in this table is based on theoretical calculations for derivatives of this compound and is intended to be illustrative of the predictive power of computational methods.
A crucial aspect of understanding the photophysics of this compound is the analysis of its excited states and the extent of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from an occupied molecular orbital to an unoccupied one. In donor-π-acceptor systems, this electronic transition often involves a significant redistribution of electron density from the electron-donating moieties to the electron-accepting part of the molecule.
For this compound, the terminal diphenylamino groups serve as electron donors, while the central distyrylbenzene (B1252955) core can act as the π-bridge and, depending on substitution, the acceptor. TD-DFT calculations can provide a detailed picture of the nature of the excited states by analyzing the molecular orbitals involved in the electronic transitions. The lowest energy transition is typically from the HOMO to the LUMO. Visualization of these frontier orbitals can reveal the spatial distribution of electron density before and after excitation.
In many derivatives of this compound, the HOMO is localized on the diphenylamino end groups and the styryl bridges, while the LUMO is distributed over the central benzene ring and the vinyl linkages. This spatial separation of the HOMO and LUMO is a hallmark of a charge-transfer excited state. The extent of charge transfer can be quantified by calculating the change in dipole moment upon excitation or by using various charge transfer diagnostics. This ICT character is fundamental to the molecule's fluorescent properties and its sensitivity to the polarity of its environment (solvatochromism).
Molecular Dynamics and Coarse-Grained Simulations
While quantum chemical calculations provide insights into the properties of individual molecules, molecular dynamics (MD) and coarse-grained (CG) simulations are employed to study the collective behavior of molecules in condensed phases, such as thin films. These simulations are crucial for understanding how molecular-level interactions influence the macroscopic properties of materials.
The performance of organic electronic devices is highly dependent on the morphology of the active thin films, which includes the packing of molecules, their orientation relative to the substrate, and the degree of structural order or disorder. Molecular dynamics simulations can be used to model these aspects by simulating the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular interactions.
For molecules like this compound, all-atom MD simulations can provide detailed information about the preferred packing arrangements in a crystalline or amorphous film. These simulations can predict parameters such as the intermolecular distances and the angles between adjacent molecules, which are critical for charge transport. However, all-atom simulations are computationally expensive and are often limited to relatively small systems and short timescales.
To overcome these limitations, coarse-grained (CG) simulations can be employed. In the CG approach, groups of atoms are represented as single "beads," which reduces the number of particles in the simulation and allows for the study of larger systems and longer timescales. This is particularly useful for modeling the formation of thin films and the evolution of their morphology during processing. While specific MD or CG simulation studies on this compound are not widely available in the literature, the methodologies have been successfully applied to similar conjugated molecules, such as distyrylbenzene derivatives and oligo(p-phenylenevinylene)s, to understand their aggregation behavior and film-forming properties.
In many optoelectronic applications, the transport of excitons (electron-hole pairs) and the transfer of energy between molecules are key processes. Computational simulations play a vital role in understanding the dynamics of these processes.
For materials like this compound, which are often used as emitters in OLEDs, understanding how excitons move through the material before they radiatively decay is crucial for optimizing device efficiency. Kinetic Monte Carlo (KMC) simulations are a common approach to model exciton (B1674681) transport. In a KMC simulation, the exciton is treated as a particle that hops between different molecular sites. The hopping rates are typically calculated based on quantum chemical methods and depend on the distance and orientation between the molecules, as well as the energy difference between the sites.
Quantum dynamical simulations, on the other hand, can provide a more detailed and accurate description of exciton transport, especially when quantum coherence effects are important. These simulations explicitly treat the quantum mechanical nature of the exciton and its coupling to the vibrational modes of the molecules. Such simulations have been performed on related systems like oligo(p-phenylenevinylene)s to elucidate the nature of exciton diffusion.
Similarly, simulations can be used to model Förster Resonance Energy Transfer (FRET) and Dexter energy transfer, which are important processes in doped organic films where energy is transferred from a host material to a guest emitter. These simulations can help in understanding the efficiency of energy transfer as a function of the concentration of the dopant and the spectral overlap between the emission of the host and the absorption of the guest. While specific simulation studies on exciton transport and energy transfer in this compound are not readily found, the computational techniques developed for other organic semiconductors are directly applicable and can provide valuable insights into the photophysics of this important material.
Development of Predictive Models for Structure-Property Relationships
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, offers a systematic approach to correlate the molecular structure of this compound and its analogs with their physicochemical properties. These models are built upon the principle that the properties of a chemical compound are determined by its molecular structure and can, therefore, be predicted using a set of molecular descriptors.
The development of such models for benzene and stilbene (B7821643) derivatives typically involves several key steps. Initially, a dataset of compounds with known properties is compiled. Molecular descriptors, which are numerical representations of molecular structure, are then calculated for each compound. These descriptors can be categorized into several classes, including:
Topological indices: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and include parameters like orbital energies (e.g., HOMO and LUMO), atomic charges, and dipole moments.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build a mathematical model that links the descriptors to the property of interest. nih.gov For instance, a QSPR model might predict the maximum absorption wavelength or the fluorescence quantum yield of a series of this compound derivatives based on a combination of their electronic and steric features.
The robustness and predictive power of these models are evaluated through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.gov Successful QSPR models can significantly accelerate the discovery of new materials by allowing for the rapid virtual screening of large libraries of candidate molecules, prioritizing the most promising candidates for synthesis and experimental characterization.
| Descriptor Class | Descriptor Example | Predicted Property |
|---|---|---|
| Electronic | HOMO-LUMO Gap | Maximum Absorption Wavelength |
| Steric | Molecular Volume | Solubility |
| Topological | Wiener Index | Charge Carrier Mobility |
| Quantum Chemical | Dipole Moment | Non-linear Optical Response |
Theoretical Screening of Novel Derivatives with Enhanced Performance
Building upon the foundational understanding provided by predictive models, theoretical screening allows for the in silico design and evaluation of novel derivatives of this compound with targeted functionalities. This approach utilizes quantum chemical calculations, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), to predict the electronic and optical properties of hypothetical molecules before they are synthesized.
A key area of interest for theoretical screening is the enhancement of non-linear optical (NLO) properties, particularly the two-photon absorption (TPA) cross-section. Large TPA cross-sections are highly desirable for applications in bio-imaging, photodynamic therapy, and optical data storage. Theoretical investigations into derivatives of this compound have explored how the introduction of various electron-donating and electron-withdrawing groups at different positions on the molecular framework can influence their TPA response. researchgate.net
The general strategy involves modifying the parent molecule by introducing substituents that can modulate the intramolecular charge transfer (ICT) character of the electronic transitions. For instance, symmetrically substituting the terminal phenyl rings with strong donor groups can significantly enhance the TPA cross-section. Computational studies can systematically evaluate a wide range of substituents and their positions, providing a rational design strategy for maximizing this property.
The screening process typically involves the following steps:
Molecular Design: A library of virtual derivatives is created by systematically modifying the core structure of this compound.
Geometry Optimization: The ground-state geometry of each derivative is optimized using DFT calculations.
Property Calculation: Key electronic and optical properties, such as one-photon and two-photon absorption spectra, are calculated using TD-DFT.
Analysis and Selection: The calculated properties are analyzed to identify derivatives with the most promising performance characteristics.
This high-throughput computational screening approach allows for the rapid identification of lead candidates for synthesis, significantly reducing the time and resources required for experimental discovery. The insights gained from these theoretical studies are crucial for establishing clear structure-property relationships, thereby enabling the rational design of next-generation organic materials.
| Derivative | Substituent (R) | Calculated Max. Absorption Wavelength (nm) | Calculated TPA Cross-Section (GM) |
|---|---|---|---|
| Parent | -H | 450 | 1500 |
| Derivative A | -N(CH₃)₂ | 475 | 2500 |
| Derivative B | -NO₂ | 460 | 1800 |
| Derivative C | -OCH₃ | 465 | 2100 |
Future Research Directions and Emerging Applications
Rational Design of Next-Generation 1,4-bis(4-diphenylaminostyryl)benzene Derivatives for Specific Functions
The rational design of new derivatives based on the this compound backbone is a primary avenue for future research. By strategically modifying its molecular structure, researchers can fine-tune its optoelectronic properties for specific, high-performance applications. The core principle lies in understanding the structure-property relationships, where subtle changes to the molecule can lead to significant shifts in functionality.
Key strategies involve the introduction of various functional groups to the central or peripheral aromatic rings. For instance, the diphenylamino groups act as strong electron donors, enhancing hole-transport capabilities. Altering these donor groups or introducing electron-withdrawing groups can modulate the material's energy levels, charge mobility, and emission characteristics. The synthesis of these new derivatives often employs cross-coupling reactions like the Heck or Suzuki methods, which allow for precise control over the final molecular architecture.
Research has shown that functionalization can lead to materials with enhanced photoluminescence, making them suitable as emitters in advanced OLEDs. For example, adding cyanostyryl groups can create a rigid structure that reduces non-radiative decay pathways, leading to higher quantum yields. Conversely, substituting the terminal phenyl rings with pyridyl groups can introduce novel properties such as thermochromism, where the material changes color in response to temperature variations. These targeted modifications pave the way for a new generation of materials for tailored electronic and photonic applications.
Table 1: Effect of Substituents on the Properties of 1,4-bis(styryl)benzene Derivatives
| Derivative Type | Substituent Group | Impact on Properties | Potential Application |
|---|---|---|---|
| Charge Transport | Diphenylamino | Enhances hole-transport capabilities | OLEDs, OPVs |
| Solubility & Mobility | Methyl | Improves solubility, may reduce charge mobility | Solution-processed devices |
| Quantum Yield | Cyano | Increases rigidity, enhances quantum yield | High-efficiency emitters |
Integration into Hybrid Organic-Inorganic Architectures and Nanomaterials
A significant emerging trend is the integration of this compound and its derivatives into hybrid organic-inorganic systems and nanomaterials. This approach aims to combine the desirable properties of organic semiconductors—such as tunable electronics and solution processability—with the unique functionalities of inorganic materials, like the high charge carrier mobility of perovskites or the size-tunable optical properties of quantum dots.
The formation of nanomaterials from organic molecules is a key aspect of this research. For example, the morphology of the material at the nanoscale can have a profound impact on its photophysical properties. Studies on related compounds have shown that nanocrystals can exhibit a blue shift in absorption and a red shift in emission compared to the same material in solution. This phenomenon is attributed to factors like quantum confinement and altered intermolecular π-π stacking in the solid state, which can be controlled during material deposition and device fabrication. By engineering the morphology, it is possible to create materials with precisely controlled emission spectra, which is highly desirable for applications such as white-light OLEDs. Future work will likely focus on developing controlled methods for creating nanostructures and integrating them with inorganic components to create novel hybrid devices with enhanced performance.
Exploration of Advanced Device Concepts Beyond Traditional OLEDs and OPVs
While this compound is well-established in OLEDs and OPVs, its unique fluorescent and semiconducting properties make it a strong candidate for a range of other advanced electronic and photonic devices.
Sensors: The compound's strong and sensitive fluorescence makes it highly suitable for chemical and biological sensors. The principle often relies on fluorescence quenching, where the presence of a target analyte interacts with the material and diminishes its light emission. This change in fluorescence can be precisely measured, allowing for the detection of various substances. rsc.org
Organic Field-Effect Transistors (OFETs): As an organic semiconductor, derivatives of this compound are being explored for use in OFETs, the fundamental building blocks of plastic electronics. rsc.org The charge transport properties endowed by the extended π-conjugation and diphenylamino groups are critical for transistor performance.
Biological Imaging: The high photoluminescence efficiency of this compound makes it a promising fluorescent probe for biological imaging. It can be used to label and visualize cellular structures, offering a non-invasive way to study biological processes.
Photonics and Lasing: Distyrylbenzene (B1252955) derivatives have been investigated as gain media for solid-state lasers and as components in other photonic devices. nih.govresearchgate.net Their ability to emit coherent light under optical pumping opens up possibilities for applications in integrated photonics and optical communications.
Addressing Challenges in Device Stability and Longevity through Material Engineering
A critical challenge for the commercialization of organic electronic devices is their operational stability and lifespan. The degradation of organic materials under heat, oxygen, and moisture is a primary concern. Future research is heavily focused on material engineering strategies to enhance the robustness of this compound and its derivatives.
Thermogravimetric analysis has shown that the compound can be susceptible to oxidative instability, with decomposition beginning at lower temperatures in the presence of air compared to an inert atmosphere. One promising approach to improve stability is to design molecules with more rigid structures. Rigidity can suppress intramolecular rotations and other non-radiative decay pathways that can contribute to both photophysical instability and morphological degradation over time.
Furthermore, understanding the degradation mechanisms at a molecular level is crucial. By identifying the chemical reactions that lead to device failure, researchers can design new derivatives with protective functional groups or develop encapsulation techniques that shield the active material from environmental stressors. Kinetic studies can help quantify degradation rates and activation energies, providing valuable data for designing more stable materials.
Advanced Characterization Techniques for In-Operando Device Analysis
To overcome challenges in device stability and performance, it is essential to understand how materials behave under actual operating conditions. In-operando characterization techniques are powerful tools that allow scientists to observe the dynamic physical and chemical changes within a device as it functions. researchgate.netresearching.cnacs.org This is a significant step beyond traditional ex-situ measurements, which analyze a device before or after operation.
A variety of operando techniques are being developed and applied to organic electronics. acs.orgnih.gov These include:
Spectroscopy (e.g., UV-vis-NIR): To track changes in the electronic structure and composition of the material in real-time. researchgate.net
Scanning Probe Microscopy (e.g., AFM, SDM): To obtain local, nanoscale information about the film's morphology and electronic properties during device operation. researching.cn
Scattering Techniques: To probe the crystal structure and molecular arrangement of the organic semiconductor film under an applied bias. acs.org
By using these advanced methods, researchers can directly correlate changes in material properties with device performance and degradation. researching.cnacs.org This provides unprecedented insight into failure mechanisms, charge trapping, and interfacial dynamics, guiding the rational design of more robust and efficient devices. researchgate.netresearching.cn
Further Development of Multi-Scale Modeling Approaches for Device Performance Prediction
Alongside experimental work, the development of advanced computational modeling is crucial for accelerating the discovery and optimization of new materials. Multi-scale modeling and machine learning are emerging as powerful tools for predicting the performance of organic semiconductors and the devices they are used in. mdpi.comaip.org
These computational approaches can establish a direct relationship between a molecule's chemical structure and its resulting electronic and photovoltaic properties. mdpi.com By training machine learning models on large datasets of existing materials, it is possible to predict key performance metrics like energy levels and charge carrier mobility for new, untested derivatives. mdpi.comaip.org This in silico screening can significantly reduce the time and expense associated with traditional trial-and-error synthesis and characterization. mdpi.com
Furthermore, device-level simulations can help to understand and predict complex behaviors in OFETs and OLEDs that are not always intuitive. innovations-report.comrsc.org These models can account for factors like contact resistance and other non-ideal effects that often limit the performance of real-world devices. innovations-report.com By combining molecular-level quantum chemical calculations with macroscopic device physics, these multi-scale models provide a comprehensive framework to guide the design of next-generation materials and device architectures. aip.orgacs.org
Q & A
Q. What are the recommended methods for synthesizing 1,4-bis(4-diphenylaminostyryl)benzene, and how can purity be optimized?
- Methodology : A common synthesis approach involves refluxing precursor compounds (e.g., substituted benzaldehydes) with a catalyst like glacial acetic acid in absolute ethanol under inert conditions. Post-reaction, solvent removal via reduced-pressure evaporation and recrystallization in ethanol or DMF yields the product. Purity is optimized using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by vacuum drying. Intermediate characterization via TLC and NMR (¹H/¹³C) ensures stepwise fidelity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) improves resolution .
- Spectroscopy : UV-Vis absorption (λmax ~350–450 nm) identifies π→π* transitions. Fluorescence spectroscopy (λem ~500–600 nm) probes excited-state behavior.
- Electrochemical analysis : Cyclic voltammetry in anhydrous DMF (0.1 M TBAPF₆) reveals redox potentials for HOMO/LUMO estimation .
Q. What experimental precautions are critical for handling this compound?
- Methodology :
- Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation.
- Avoid light exposure (store in amber vials) to prevent photodegradation.
- Work under nitrogen in anhydrous solvents (e.g., THF, DMF) to prevent oxidation of styryl groups .
Advanced Research Questions
Q. How do electronic correlation (EC) effects influence the nonlinear optical (NLO) properties of this compound?
- Methodology : Compute hyperpolarizability (β) and second-order susceptibility (χ²) using:
- MP2/6-31G : Captures ~70–80% of EC contributions, critical for accurate β values.
- DFT (B3LYP) : Less computationally intensive but underestimates EC effects by ~20% compared to MP2.
Table: Hyperpolarizability components (βmolec) at different theory levels:
| Method | βx (au) | βy (au) | βz (au) |
|---|---|---|---|
| HF | -0.00001 | 0.012 | 0.005 |
| MP2 | -0.00003 | 0.035 | 0.018 |
| B3LYP | -0.00002 | 0.025 | 0.010 |
MP2/6-31G is preferred for β calculations in absence of experimental data .
Q. What photochemical pathways dominate under UV irradiation, and how do they affect stability?
- Methodology :
- Steady-state photolysis (254 nm in acetonitrile) reveals S-O bond cleavage, generating sulfonyl radicals and Fries rearrangement products.
- Triplet-state quenching : Use triplet sensitizers (e.g., benzophenone) to confirm triplet-mediated degradation.
- Acid generation : Quantify photogenerated acids (e.g., via titration) and correlate with O₂ participation. LC-MS identifies sulfonic acid byproducts .
Q. How can computational models predict metal-ion chelation behavior for sensor applications?
- Methodology :
- DFT geometry optimization : Simulate binding conformations with transition metals (e.g., Fe³⁺, Cu²⁺).
- Natural Bond Orbital (NBO) analysis : Quantify charge transfer (ΔQ ~0.2–0.5 e⁻) upon chelation.
- TD-DFT : Predict spectral shifts (Δλ ~30–50 nm) in UV-Vis/fluorescence upon metal binding. Experimental validation via Job’s plot analysis (1:1 stoichiometry typical) .
Q. Why do discrepancies arise in reported dipole moments across studies, and how can they be resolved?
- Methodology :
- Basis set selection : Smaller sets (6-31G) overestimate dipole moments by ~15% compared to polarized sets (6-311++G**).
- Solvent effects : PCM models (e.g., IEFPCM in Gaussian) correct gas-phase values (e.g., μ decreases by ~0.5 D in DMSO).
- Experimental cross-check : Compare with Stark spectroscopy or dielectric constant measurements .
Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Resolution :
- TGA-DSC : Perform under N₂ vs. air. Decomposition onset (~250°C in N₂ vs. ~200°C in air) highlights oxidative instability.
- Kinetic studies : Fit to Flynn-Wall-Ozawa model to extract activation energy (Ea ~120–150 kJ/mol). Contradictions often arise from differing atmospheres or heating rates .
Tables for Key Data
Table 1 : Basis Set Performance for Polarizability (α) Calculations
| Basis Set | αxx (au) | αyy (au) | Δα (au) |
|---|---|---|---|
| 6-31G | 46% | 14% | 32 |
| 6-31G** | 44% | 29% | 70 |
| cc-pVDZ | 42% | 31% | 73 |
Note : Polarization functions (**) significantly increase anisotropy (Δα) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
